molecular formula C10H10O3 B145887 3-Methoxycinnamic acid CAS No. 6099-04-3

3-Methoxycinnamic acid

Cat. No. B145887
CAS RN: 6099-04-3
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
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Description

3-Methoxycinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds. It is characterized by the presence of a methoxy group on the third carbon of the cinnamic acid phenyl ring. This modification can influence the compound's biological activity and its interaction with other molecules.

Synthesis Analysis

The synthesis of derivatives of 3-methoxycinnamic acid can be achieved through various chemical methods. For instance, novel phosphatidylcholines containing 3-methoxycinnamic acids have been synthesized for biological evaluation against cancer cell lines. These compounds were prepared by incorporating 3-methoxycinnamic acids at specific positions of the phospholipid molecule, and their structures were confirmed through spectral analysis .

Molecular Structure Analysis

The molecular structure of 3-methoxycinnamic acid derivatives plays a crucial role in their biological activity. The presence of the methoxy group can affect the molecule's electronic distribution, which in turn can influence its reactivity and interaction with biological targets. The structural confirmation of these derivatives is typically achieved using techniques such as UV, IR, and NMR spectrometry, as well as chromatography .

Chemical Reactions Analysis

3-Methoxycinnamic acid and its derivatives can undergo various chemical reactions. For example, the photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester under UV irradiation leads to [2+2] cycloaddition products and a Diels-Alder adduct, showcasing the reactivity of the methoxycinnamic acid moiety under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxycinnamic acid derivatives, such as solubility, can be significantly different from the parent compound. The solubility of hydroxycinnamic acids, including derivatives like ferulic acid, which is closely related to 3-methoxycinnamic acid, has been studied in supercritical carbon dioxide. This information is valuable for the extraction and separation of these compounds from natural matrices . Additionally, the antioxidant activity of hydroxycinnamic acid derivatives has been studied, revealing that the presence of specific functional groups, such as the methoxy group, can enhance their ability to protect biological membranes from free radical-induced damage .

Relevant Case Studies

Case studies involving 3-methoxycinnamic acid derivatives have demonstrated their potential in various applications. For instance, the antiproliferative activity of phosphatidylcholines containing 3-methoxycinnamic acids has been tested against human cancer cell lines, showing higher activity than the corresponding free aromatic acids . Moreover, the urinary excretion of 3"-methoxycinnamic acid-4"-sulfate after apple consumption has been studied, indicating the potential health benefits of this metabolite and the variability of its production among individuals .

Scientific Research Applications

Antioxidant Properties and Biological Activities

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a bioactive ingredient in many foods and has been associated with beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant properties of ferulic acid are linked to various biological activities, and its structure enables the formation of numerous naturally occurring compounds with potential health benefits. These compounds are found in plants and have been documented for their structural formulas, botanical sources, and bioactivities, highlighting the significance of ferulic acid and its derivatives in food research and potential therapeutic applications (de Oliveira Silva & Batista, 2017).

Quantification and Industrial Applications

Analytical methodologies have been developed for the quantification of ferulic acid and its oligomers due to its widespread occurrence in the plant world and high antioxidant properties. The compound holds promise for various applications in the food industry and in health and cosmetic markets, prompting interest in extracting it from agricultural waste materials. This necessitates appropriate quantification methods to gauge its presence and concentration in different mediums (Barberousse et al., 2008).

Therapeutic and Pharmaceutical Functions

Ferulic acid's versatility is showcased in its array of physiological functions including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, among others. Its role in protecting against coronary disease, reducing cholesterol, and enhancing sperm viability, coupled with its low toxicity, make it an attractive compound for various industries. It's used in food and cosmetics, serving as raw material for vanillin and preservatives, as a cross-linking agent, and as an ingredient in sports foods and skin protection agents. The preparation of ferulic acid from plant cell wall materials is considered a prospective pathway due to its natural abundance and potential health benefits (Ou & Kwok, 2004).

Safety And Hazards

3-Methoxycinnamic acid may cause skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

A comprehensive study investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-Methoxycinnamic acid derived from their most important dietary sources is urgently required . With its potential QS-related virulence and biofilm inhibitory activities, 3-Methoxycinnamic acid is expected to be developed as a potent pesticide or adjuvant for the prevention and treatment of crown gall caused by Agrobacterium tumefaciens .

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycinnamic acid

CAS RN

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-methoxy-, (E)-
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Record name 6099-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-Methoxycinnamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-methoxycinnamic acid
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Record name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,320
Citations
R Ohue-Kitano, S Taira, K Watanabe, Y Masujima… - Nutrients, 2019 - mdpi.com
… This study describes the mitigating effects of 4-hydroxy-3-methoxycinnamic acid (HMCA) on high fat diet-induced obesity using a mouse model and shows that these effects are due to 3-…
Number of citations: 25 www.mdpi.com
L Hamdan, Z Arrar, Y Al Muataz, L Suleiman, C Negrier… - Plos one, 2013 - journals.plos.org
… This study investigated the underlying mechanism of 4-hydroxy-3-methoxycinnamic acid (ACCA), on the growth of breast cancer cells and normal immortal epithelial cells, and …
Number of citations: 20 journals.plos.org
D Pan, XY Wang, JW Zhou, L Yang… - Journal of Applied …, 2022 - academic.oup.com
… 3‐methoxycinnamic acid. Swimming and chemotaxis assays also indicated that 3‐methoxycinnamic acid … further demonstrated that 3‐methoxycinnamic acid could competitively inhibit …
Number of citations: 4 academic.oup.com
EC Marentek, T Budiati… - … & Pharmaceutical Sciences …, 2022 - e-journal.unair.ac.id
… 4-hydroxy-3-methoxycinnamic acid using microwave … , and 4-hydroxy-3-methoxycinnamic acid, each group consisted of 3 … -hydroxy-3-methoxycinnamic acid compound has antiplatelet …
Number of citations: 4 e-journal.unair.ac.id
M Czarnecka, M Świtalska, J Wietrzyk… - RSC …, 2018 - pubs.rsc.org
… cinnamic (1a) and 3-methoxycinnamic acid (1b) residues … or 3-methoxycinnamic acid residues (3a-b) were prepared (Scheme 1). Cinnamic acid (CA) (1a) and 3-methoxycinnamic acid (…
Number of citations: 17 pubs.rsc.org
J Čižmárik, I Matel - Journal of Apicultural Research, 1973 - Taylor & Francis
… A component of propolis has been identified as 4-hydroxy-3-methoxycinnamic acid (ferulic acid)… we deduced that it was 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with the formula: …
Number of citations: 31 www.tandfonline.com
HH Lee, SJ Ma, JH Moon, KH Park - Applied Biological Chemistry, 1998 - koreascience.kr
… The purified two active substances were isolated by HPLC and identified as 4-hydroxy-3-methoxycinnamic acid and 3, 4-dihydroxycinnamic acid by MS, $^{1} H-NMR $ and $^{13} C-…
Number of citations: 4 koreascience.kr
CB Faulds, G Williamson - Microbiology, 1991 - microbiologyresearch.org
… A 4-hydroxy-3-methoxycinnamic acid (ferulic acid) esterase has been purified from the extracellular broth of cultures of Streptomyces olivochromogenes after growth on oat spelt xylan. …
Number of citations: 174 www.microbiologyresearch.org
HS Lee - Journal of agricultural and food chemistry, 2002 - ACS Publications
… As a naturally occurring tyrosinase inhibitor, 3,4-dihydroxycinnamic acid and 4-hydroxy-3-methoxycinnamic acid may be useful as new agents to inhibit the oxidation of l-3,4-…
Number of citations: 219 pubs.acs.org
AW Kinyua, CM Ko, KV Doan, DJ Yang… - … & molecular medicine, 2018 - nature.com
4-hydroxy-3-methoxycinnamic acid (ferulic acid, FA) is known to have numerous beneficial health effects, including anti-obesity and anti-hyperglycemic properties. However, the …
Number of citations: 10 www.nature.com

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